molecular formula C10H10FNO2 B1436426 Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate CAS No. 1951451-53-8

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate

Cat. No. B1436426
M. Wt: 195.19 g/mol
InChI Key: KEUSREIRCXGIRL-AATRIKPKSA-N
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Description

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate, commonly referred to as 3-fluoro-2-pyridylprop-2-enoate, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug development and synthesis.

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, is an area of significant research interest. Lithiation of 3-fluoropyridine using butyllithium-polyamine chelates or lithium diisopropylamide allows for chemoselective reactions at low temperatures. These processes can lead to the formation of 2,3- or 3,4-disubstituted pyridines, depending on the lithiation conditions. This research offers insights into the regioselectivity of 3-fluoropyridine lithiation and its application in synthesizing substituted pyridines, relevant to the study of ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Marsais & Quéguiner, 1983).

Rheological Properties of Fluoride Resin

Research on the rheological behavior of several typical fluoropolymers, such as Polyvinylidene fluoride (PVDF) and fluorinated ethylene propylene copolymer (FEP), provides a foundation for understanding the processing and application of fluoride resins in various scientific and industrial contexts. These studies show how different fluoropolymers exhibit specific rheological behaviors, affecting their processability and application potential in areas related to ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Jin, 2015).

Chemical Recycling of Poly(ethylene terephthalate)

The chemical recycling of poly(ethylene terephthalate) (PET) has been explored as a method to recover pure terephthalic acid monomer, which can be repolymerized. This research is critical for understanding the recycling and repurposing of materials in a way that conserves raw petrochemical products and energy. Such studies have implications for the broader field of chemical recycling and its application in sustainable material management, relevant to compounds like ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (Karayannidis & Achilias, 2007).

Ethylene and its Precursor in Plants

Ethylene, a simple two-carbon molecule, plays a significant role in plant biology, with its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), potentially playing a more critical role than previously estimated. This research highlights ACC's multifaceted features beyond being just the precursor to ethylene, such as its conjugation derivatives, metabolism by bacteria, sophisticated transport mechanism, and function as an independent signal. Insights into ACC and ethylene's roles provide a deeper understanding of plant biology and stress responses, relevant to chemical studies involving compounds like ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate (V. D. Poel & Straeten, 2014).

properties

IUPAC Name

ethyl (E)-3-(3-fluoropyridin-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUSREIRCXGIRL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-3-(3-fluoropyridin-2-yl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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